2-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Description
The compound 2-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (hereafter referred to as Compound A) features a pyrazolo[3,4-d]pyrimidine core substituted with a 3-methylphenyl group at position 1 and a 2-chlorobenzohydrazide moiety at position 2. Its molecular formula is C19H15ClN6O, with a molecular weight of approximately 378.82 g/mol (calculated based on analogous structures in ). The 2-chlorobenzoyl group enhances lipophilicity (logP ≈ 4.1), while the 3-methylphenyl substituent contributes to steric bulk and modulates electronic interactions .
Properties
Molecular Formula |
C19H15ClN6O |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-chloro-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
InChI |
InChI=1S/C19H15ClN6O/c1-12-5-4-6-13(9-12)26-18-15(10-23-26)17(21-11-22-18)24-25-19(27)14-7-2-3-8-16(14)20/h2-11H,1H3,(H,25,27)(H,21,22,24) |
InChI Key |
LJXHSPGFQXVEIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves the following steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core: : The pyrazolo[3,4-d]pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-1H-pyrazole and 4-chloropyrimidine. The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as dimethylformamide at elevated temperatures .
-
Introduction of the 3-Methylphenyl Group: : The 3-methylphenyl group can be introduced via a nucleophilic substitution reaction using 3-methylphenylboronic acid and a suitable palladium catalyst under Suzuki coupling conditions .
-
Formation of the Benzohydrazide Moiety: : The benzohydrazide moiety is typically formed by reacting the intermediate product with hydrazine hydrate in the presence of a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives .
-
Substitution: : The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Amines, thiols, alkoxides, palladium catalysts, solvents like dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.
Scientific Research Applications
2-chloro-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. One of the primary targets is cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of downstream substrates and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
Compound A is compared to structurally related pyrazolo[3,4-d]pyrimidine derivatives (Table 1):
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Chlorine vs. Methoxy Groups : The 2-chloro substituent in Compound A increases lipophilicity compared to methoxy-substituted analogs (e.g., ), which may enhance membrane permeability but reduce aqueous solubility .
- Positional Effects : Substitution at the phenyl ring (e.g., 3-methyl vs. 4-chloro in ) alters steric interactions. The 4-chlorophenyl analog exhibits higher logP (4.111), suggesting stronger hydrophobic interactions .
Biological Activity
2-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of 2-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is C18H17ClN4O, with a molecular weight of 344.81 g/mol. The structure includes a pyrazolo-pyrimidine framework, which is known to contribute to its biological activity. The presence of the chloro and hydrazide functional groups is significant for its interaction with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 2-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can inhibit key enzymes involved in cancer cell proliferation. Specific mechanisms include:
- Inhibition of BRAF(V600E) : This mutation is common in melanoma and other cancers. Compounds targeting this pathway have shown promising results in preclinical models .
- EGFR Inhibition : Some pyrazole derivatives inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis .
Anti-inflammatory Activity
Pyrazole derivatives also demonstrate anti-inflammatory effects. For example, compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Studies have shown that certain derivatives exhibit activity against a range of bacterial strains, potentially through mechanisms involving membrane disruption and inhibition of bacterial growth .
Case Study 1: Antitumor Screening
A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activity against various cancer cell lines. The results indicated that compounds with similar structures to 2-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide exhibited IC50 values in the micromolar range against melanoma cells, suggesting effective inhibition of cell proliferation .
Case Study 2: Anti-inflammatory Mechanism
Another research focused on the anti-inflammatory effects of hydrazone derivatives derived from pyrazole. The study found that treatment with these compounds significantly reduced LPS-induced inflammation in macrophages by downregulating NF-kB signaling pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
